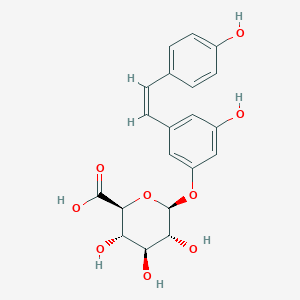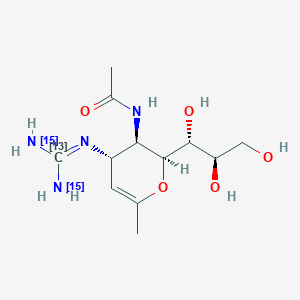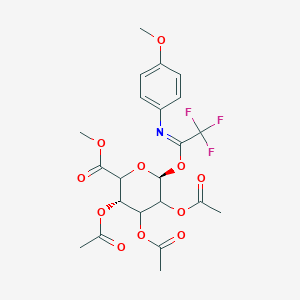
pentasodium;(2R)-2,3-diphosphonatooxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphospho-D-glyceric acid pentasodium salt is a highly anionic polyphosphorus compound. It is a metabolite of glycolysis found within the concave center of red blood cells, where it binds to hemoglobin and reduces its oxygen affinity . This compound plays a crucial role in the regulation of oxygen release from hemoglobin, making it essential for efficient oxygen transport in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphospho-D-glyceric acid pentasodium salt typically involves the phosphorylation of D-glyceric acid. The reaction is carried out in an aqueous medium with the addition of phosphoric acid and sodium hydroxide to achieve the pentasodium salt form . The reaction conditions include maintaining a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2,3-diphospho-D-glyceric acid pentasodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphospho-D-glyceric acid pentasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phosphoglyceric acid.
Reduction: Reduction reactions can convert it back to D-glyceric acid.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products:
Oxidation: 3-phosphoglyceric acid.
Reduction: D-glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Applications De Recherche Scientifique
2,3-Diphospho-D-glyceric acid pentasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.
Biology: Plays a role in the study of oxygen transport and release mechanisms in red blood cells.
Medicine: Investigated for its potential in treating conditions related to oxygen transport deficiencies.
Industry: Used in the production of biochemical reagents and as a buffer in various biochemical reactions.
Mécanisme D'action
The primary mechanism of action of 2,3-diphospho-D-glyceric acid pentasodium salt involves its binding to hemoglobin. By binding to hemoglobin, it reduces the oxygen affinity of the hemoglobin molecule, facilitating the release of oxygen to tissues . This binding occurs at the allosteric sites of hemoglobin, altering its conformation and decreasing its affinity for oxygen . Additionally, the compound acts as an endogenous, selective inhibitor of vascular calcification, significantly delaying the formation of crystalline calpain particles .
Comparaison Avec Des Composés Similaires
- 3-Phosphoglyceric acid
- D-Glyceric acid
- 2-Phosphoglyceric acid
Comparison: 2,3-Diphospho-D-glyceric acid pentasodium salt is unique due to its dual phosphate groups, which significantly enhance its anionic nature and its ability to bind to hemoglobin . Unlike 3-phosphoglyceric acid and 2-phosphoglyceric acid, which have only one phosphate group, 2,3-diphospho-D-glyceric acid pentasodium salt has a higher affinity for hemoglobin and a more pronounced effect on oxygen release . D-Glyceric acid, on the other hand, lacks the phosphate groups and does not interact with hemoglobin in the same manner .
Propriétés
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)








